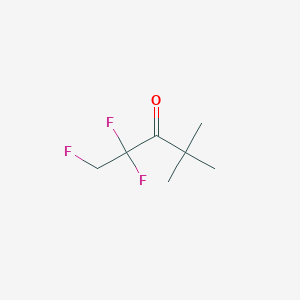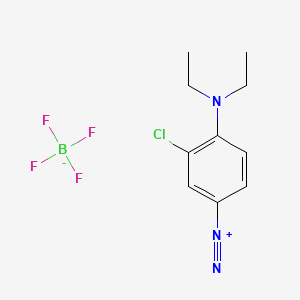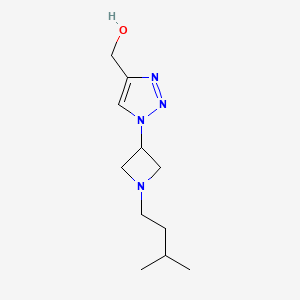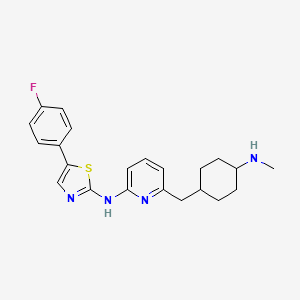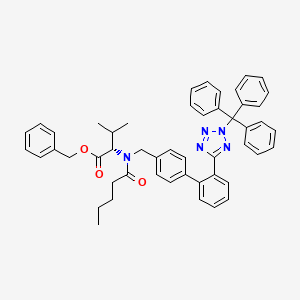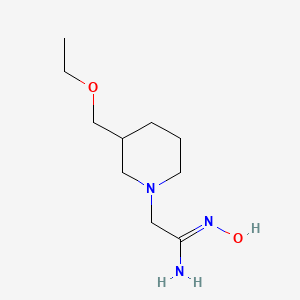
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an ethoxymethyl group and an N’-hydroxyacetimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with an ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of action of various biological pathways .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility allows for the creation of materials with specific characteristics tailored to various applications .
作用機序
The mechanism of action of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
類似化合物との比較
Similar Compounds
- (Z)-2-(3-(methoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxybenzimidamide
- (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxypropionamide
Uniqueness
What sets (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C10H21N3O2 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-[3-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-2-15-8-9-4-3-5-13(6-9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
InChIキー |
WLDKYZMHVMENJJ-UHFFFAOYSA-N |
異性体SMILES |
CCOCC1CCCN(C1)C/C(=N/O)/N |
正規SMILES |
CCOCC1CCCN(C1)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


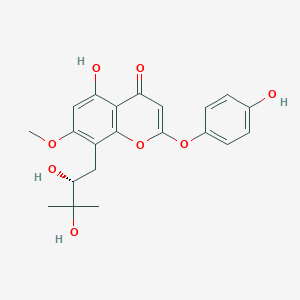
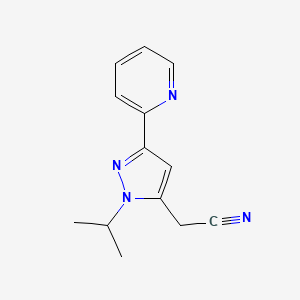
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

